Methyl 3-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate

描述

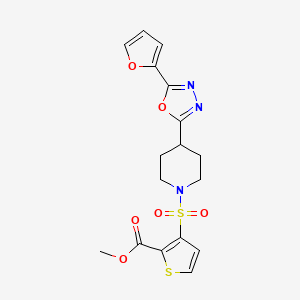

Methyl 3-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-carboxylate core linked to a piperidine-sulfonyl moiety and a furan-substituted 1,3,4-oxadiazole ring.

属性

IUPAC Name |

methyl 3-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O6S2/c1-24-17(21)14-13(6-10-27-14)28(22,23)20-7-4-11(5-8-20)15-18-19-16(26-15)12-3-2-9-25-12/h2-3,6,9-11H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLARQVBXOOPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl 3-((4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article examines its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

- Oxadiazole Ring : Known for its antimicrobial properties.

- Furan Moiety : Often enhances biological activity through electron donation.

- Piperidine Group : Provides structural stability and potential receptor interactions.

The molecular formula is , with a molecular weight of approximately 358.39 g/mol.

Overview

Research has demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens.

Minimum Inhibitory Concentration (MIC)

In vitro studies have reported the MIC values for related oxadiazole derivatives, indicating potent antimicrobial activity. For instance, derivatives similar to the compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 0.22 |

| Derivative B | Escherichia coli | 0.25 |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Inhibition of Enzyme Activity : The oxadiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity : The compound might disrupt bacterial membranes, leading to cell lysis.

- Biofilm Inhibition : Studies indicate that oxadiazole derivatives can inhibit biofilm formation, a critical factor in chronic infections .

Study 1: Antimicrobial Evaluation

Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antimicrobial properties. The study highlighted that compounds with similar structural features to this compound showed promising results against both Gram-positive and Gram-negative bacteria .

Study 2: Molecular Docking Analysis

Molecular docking studies conducted on related compounds revealed strong binding affinities to the active sites of bacterial enzymes such as enoyl reductase (InhA), which is crucial for fatty acid biosynthesis in bacteria . This suggests that the compound may similarly interact with important biological targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

The provided evidence (Example 62 in ) describes a structurally distinct compound: methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate. While both compounds share a thiophene-2-carboxylate group, key differences exist:

Key Limitations in Comparative Analysis

Structural Divergence: The Example 62 compound incorporates a chromenone and pyrazolopyrimidine system, which are pharmacologically distinct from the oxadiazole-piperidine-thiophene framework of the target compound.

Functional Group Impact : Sulfonyl and carboxylate groups in the target compound may enhance solubility but reduce membrane permeability compared to the fluorinated aromatic systems in Example 62 .

Recommendations for Further Research

To enable a robust comparison, the following studies are necessary for the target compound:

- Synthesis and Characterization : Optimization of routes (e.g., cyclocondensation for oxadiazole formation).

- Bioactivity Screening : Testing against microbial strains or cancer cell lines.

- Computational Modeling : Docking studies to predict target binding (e.g., COX-2 or EGFR kinases).

准备方法

Protection of 4-Hydroxypiperidine

4-Hydroxypiperidine (0.1 mol) is reacted with di-tert-butyl dicarbonate (Boc₂O, 0.11 mol) in dichloromethane (DCM) using triethylamine (TEA, 0.12 mol) as a base. After stirring at room temperature for 12 h, the product, tert-butyl 4-hydroxypiperidine-1-carboxylate, is isolated via extraction (yield: 92%).

Sulfonation of Piperidine

The hydroxyl group is sulfonated using p-toluenesulfonyl chloride (TsCl, 0.11 mol) in DCM with TEA (0.12 mol) at 0°C. After 4 h, tert-butyl 4-(tosyloxy)piperidine-1-carboxylate is obtained as a white solid (yield: 88%).

Synthesis of Thiophene-2-Carboxylate Intermediate

Esterification of Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid (0.1 mol) is treated with methanol (0.5 mol) and sulfuric acid (0.01 mol) under reflux for 8 h. Methyl thiophene-2-carboxylate is isolated by distillation (yield: 95%).

Sulfonation at Position 3

Methyl thiophene-2-carboxylate (0.1 mol) is sulfonated using chlorosulfonic acid (0.12 mol) at 0°C for 2 h. The intermediate methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is precipitated in ice water (yield: 78%).

Coupling of Oxadiazole, Piperidine, and Thiophene Moieties

Nucleophilic Substitution at Piperidine

tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate (0.05 mol) is reacted with 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol (0.06 mol) in acetone using potassium carbonate (0.07 mol) as a base. After stirring at 50°C for 6 h, tert-butyl 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is obtained (yield: 75%).

Deprotection of Boc Group

The Boc-protected piperidine (0.04 mol) is treated with trifluoroacetic acid (TFA, 0.2 mol) in DCM for 2 h. The resulting 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine is neutralized with sodium bicarbonate and extracted (yield: 90%).

Sulfonamide Formation

4-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine (0.03 mol) is combined with methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (0.033 mol) in DCM and TEA (0.04 mol). After 12 h at room temperature, the target compound is purified via column chromatography (yield: 68%).

Analytical Characterization and Optimization

Spectroscopic Data

常见问题

Q. What are the key synthetic strategies for constructing the oxadiazole and piperidine moieties in this compound?

The synthesis involves:

- Oxadiazole formation : Cyclocondensation of furan-2-carbohydrazide with appropriate carbonyl derivatives (e.g., trichloroacetic anhydride) under reflux in ethanol, monitored by TLC for intermediate purity .

- Piperidine sulfonylation : Reaction of the oxadiazole-piperidine intermediate with thiophene-2-carboxylate sulfonyl chloride in dichloromethane, using triethylamine as a base. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

- NMR : H and C NMR identify sulfonyl and oxadiazole protons (e.g., sulfonyl-linked protons at δ 3.2–3.5 ppm, oxadiazole C=O at ~165 ppm). 2D NMR (HSQC, HMBC) resolves ambiguities in piperidine and thiophene connectivity .

- IR : Peaks at 1150–1250 cm (S=O stretching) and 1600–1680 cm (C=N/C=O) confirm functional groups .

Q. How is HPLC used to assess purity, and what mobile phases are optimal?

- Method : Reverse-phase C18 column, acetonitrile/water (70:30) with 0.1% trifluoroacetic acid at 1.0 mL/min, UV detection at 254 nm. Retention time consistency (±0.1 min) and peak symmetry validate purity .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonylation step, and what are common pitfalls?

- Optimization : Use anhydrous DCM and freshly distilled triethylamine to minimize hydrolysis. Maintain temperatures below 25°C to avoid sulfonate ester byproducts .

- Pitfalls : Incomplete sulfonylation (due to moisture) or over-sulfonylation (multiple substitutions) can occur. Monitor via LC-MS at m/z = [M+H] for the target product .

Q. What strategies resolve contradictions in 1^11H NMR data for sulfonyl-linked protons?

- Approach : Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian 16, B3LYP/6-31G* basis set). For example, sulfonyl protons in constrained piperidine environments may show upfield shifts due to ring current effects .

- Validation : Synthesize a model compound lacking the sulfonyl group to isolate spectral contributions .

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

- Method : Molecular docking (AutoDock Vina) using crystal structures of kinases (e.g., EGFR, PDB ID: 1M17). Focus on hydrogen bonding between the oxadiazole nitrogen and kinase hinge regions. MD simulations (GROMACS) assess stability over 100 ns .

- Validation : Correlate docking scores with experimental IC values from kinase inhibition assays .

Q. What experimental designs mitigate instability of the furan moiety during long-term storage?

- Stability study : Store under nitrogen at −20°C in amber vials. Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify degradation products (e.g., furan ring oxidation) .

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to prevent radical-mediated oxidation .

Q. How are structure-activity relationships (SAR) explored for analogs with enhanced bioactivity?

- Analog design : Replace the furan with thiophene or pyrrole rings. Synthesize via parallel synthesis (96-well plates) and test against cancer cell lines (e.g., MCF-7, IC determination via MTT assay) .

- Key metrics : LogP (HPLC-derived) and polar surface area (PSA) calculations correlate with permeability and target engagement .

Data Analysis & Contradictions

Q. How are conflicting bioactivity results rationalized across different assay platforms?

Q. What statistical methods address batch-to-batch variability in pharmacological data?

- Approach : Multivariate ANOVA to isolate variables (e.g., purity, solvent residues). Control batches using QC criteria: ≤5% HPLC area impurities, residual solvents <500 ppm (ICH Q3C) .

Methodological Resources

- Spectral libraries : Refer to Royal Society of Chemistry datasets for oxadiazole and sulfonyl NMR shifts .

- Synthetic protocols : Multi-step flow chemistry setups (e.g., Syrris Asia) improve reproducibility for piperidine sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。